molecular formula C14H23NO4 B11718014 (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

Cat. No.: B11718014
M. Wt: 269.34 g/mol
InChI Key: LXOAYZUYWUARHZ-HZMBPMFUSA-N
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Description

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid is a complex organic compound with a unique structure It is characterized by its octahydro-1H-isoindole core, which is substituted with a tert-butoxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the octahydro-1H-isoindole core, followed by the introduction of the tert-butoxycarbonyl group and the carboxylic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and potential applications. The tert-butoxycarbonyl group provides stability, while the carboxylic acid group offers versatility in chemical reactions.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m0/s1

InChI Key

LXOAYZUYWUARHZ-HZMBPMFUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@]2(C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O

Origin of Product

United States

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